N-[1-[4-(difluoromethoxy)phenyl]ethyl]-3-(methoxymethyl)azetidine-1-carboxamide
Description
N-[1-[4-(difluoromethoxy)phenyl]ethyl]-3-(methoxymethyl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group, an azetidine ring, and a methoxymethyl group.
Properties
IUPAC Name |
N-[1-[4-(difluoromethoxy)phenyl]ethyl]-3-(methoxymethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3/c1-10(12-3-5-13(6-4-12)22-14(16)17)18-15(20)19-7-11(8-19)9-21-2/h3-6,10-11,14H,7-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQZXZGDUNSZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)NC(=O)N2CC(C2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(difluoromethoxy)phenyl]ethyl]-3-(methoxymethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the difluoromethoxyphenyl group: This step often involves nucleophilic substitution reactions where a difluoromethoxyphenyl halide reacts with an appropriate nucleophile.
Attachment of the methoxymethyl group: This can be done through alkylation reactions using methoxymethyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(difluoromethoxy)phenyl]ethyl]-3-(methoxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[4-(difluoromethoxy)phenyl]ethyl]-3-(methoxymethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in having a methoxy group and phenyl ring.
4-Methoxyphenethylamine: Shares the methoxyphenyl structure but differs in the rest of the molecule.
Uniqueness
N-[1-[4-(difluoromethoxy)phenyl]ethyl]-3-(methoxymethyl)azetidine-1-carboxamide is unique due to the presence of the azetidine ring and the combination of difluoromethoxy and methoxymethyl groups. This unique structure may confer specific properties and activities not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
